[5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl]methanol
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Overview
Description
[5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl]methanol: is an organic compound with the molecular formula C14H12BrFO2 . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl]methanol typically involves multiple steps:
Starting Material: The synthesis begins with o-methoxyphenol.
Acetylation: The phenolic hydroxyl group is protected by acetylation using acetic anhydride under sulfuric acid catalysis.
Bromination: The acetylated product undergoes bromination using bromine in the presence of iron powder as a catalyst.
Deacetylation: The final step involves deacetylation in a sodium hydrogen carbonate solution to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine or fluorine substituents, leading to debromination or defluorination.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromine and fluorine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of debrominated or defluorinated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology:
Biological Studies: It is used in biological studies to understand the effects of halogenated phenyl compounds on biological systems.
Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry:
Mechanism of Action
The mechanism of action of [5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its electrophilic properties, making it reactive towards nucleophiles. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to target molecules .
Comparison with Similar Compounds
5-Bromo-2-methoxyphenol: Similar structure but lacks the fluorine substituent.
2-Bromo-5-fluorophenol: Similar structure but lacks the methanol group.
5-Bromo-2-fluorophenylmethanol: Similar structure but lacks the methoxy group.
Uniqueness:
- The combination of bromine, fluorine, and methoxy groups in [5-Bromo-2-[(2-fluorophenyl)methoxy]phenyl]methanol provides unique reactivity and binding properties, making it distinct from its analogs .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-7,17H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVPYTAIVQOVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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